Multitarget Pharmacological Profile vs. Selective H3R Antagonists (e.g., Pitolisant)
H3R antagonist 2 differentiates itself from selective H3R antagonists like pitolisant through its balanced multitarget inhibition profile. While pitolisant demonstrates high potency at the human H3R (Ki = 0.3–1.0 nM) [1], it has negligible direct activity against cholinesterases or monoamine oxidases [2]. In contrast, H3R antagonist 2 (Compound 23) exhibits a Ki of 170 nM for hH3R and concurrently inhibits AChE (IC50 = 180 nM), BChE (IC50 = 880 nM), and hMAO B (IC50 = 775 nM) [2].
| Evidence Dimension | In Vitro Pharmacological Profile (hH3R Affinity and Enzyme Inhibition) |
|---|---|
| Target Compound Data | hH3R Ki = 170 nM; AChE IC50 = 180 nM; BChE IC50 = 880 nM; hMAO B IC50 = 775 nM |
| Comparator Or Baseline | Pitolisant (Selective H3R Antagonist): hH3R Ki = 0.3–1.0 nM; AChE/BChE/MAO B inhibition: Not reported (considered negligible/absent) |
| Quantified Difference | Pitolisant is ~170- to 570-fold more potent at hH3R but lacks the additional cholinergic and monoaminergic inhibitory activities exhibited by H3R antagonist 2. |
| Conditions | In vitro radioligand binding assays for hH3R; in vitro enzyme inhibition assays for AChE, BChE, and hMAO B. |
Why This Matters
This multitarget engagement provides a unique pharmacological fingerprint essential for investigating therapeutic strategies that require simultaneous modulation of histaminergic, cholinergic, and monoaminergic neurotransmission, which is not achievable with selective H3R antagonists.
- [1] Schwartz JC. The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol. 2011;163(4):713-721. View Source
- [2] Łażewska D, et al. Rational design of new multitarget histamine H3 receptor ligands as potential candidates for treatment of Alzheimer's disease. Eur J Med Chem. 2020;207:112743. View Source
